H4R antagonist 1

Übersicht

Beschreibung

H4R-Antagonist 1 ist ein potenter und hochspezifischer Histamin-H4-Rezeptor-Antagonist. Der Histamin-H4-Rezeptor gehört zur Familie der G-Protein-gekoppelten Rezeptoren und wird hauptsächlich in hämatopoetischen Zellen wie Monozyten, Basophilen, dendritischen Zellen und T-Lymphozyten exprimiert. H4R-Antagonist 1 hat sich als bedeutsam bei der Modulation von Immunreaktionen und Entzündungen erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H4R-Antagonist 1 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die finale Kupplungsreaktion. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von H4R-Antagonist 1 folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung verwendet, und das Endprodukt wird strengen Qualitätskontrollen unterzogen, um Konsistenz und Wirksamkeit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

H4R-Antagonist 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

H4R-Antagonist 1 entfaltet seine Wirkung durch selektive Bindung an den Histamin-H4-Rezeptor, wodurch die Aktivität des Rezeptors blockiert wird. Diese Inhibition verhindert die Interaktion des Rezeptors mit seinem natürlichen Liganden, Histamin, was wiederum verschiedene Immunreaktionen und Entzündungsprozesse moduliert. Die molekularen Zielstrukturen umfassen Monozyten, Basophile, dendritische Zellen und T-Lymphozyten, und die beteiligten Signalwege sind hauptsächlich mit der Produktion von Zytokinen und Chemokinen verbunden .

Wirkmechanismus

H4R antagonist 1 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, histamine, which in turn modulates various immune responses and inflammatory processes. The molecular targets include monocytes, basophils, dendritic cells, and T-lymphocytes, and the pathways involved are primarily related to cytokine and chemokine production .

Safety and Hazards

Zukünftige Richtungen

The pathophysiological role of H4R and its antagonist in cancer suggests that H4R antagonists could be an innovative therapeutic focus for cancer therapeutics . Another study suggests that H4R antagonists could ameliorate the progression of experimental autoimmune encephalomyelitis, providing a potential molecular target for therapeutics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H4R antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control to ensure consistency and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H4R-Antagonist 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter kontrollierten Temperaturen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel in einer inerten Atmosphäre.

Substitution: Halogene, Nukleophile und andere Reagenzien unter bestimmten Bedingungen, um den Austausch funktioneller Gruppen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu hydrierten Verbindungen führen kann. Substitutionsreaktionen können zu verschiedenen substituierten aromatischen Ringen führen .

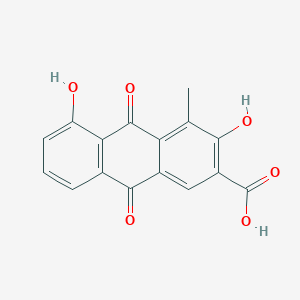

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

H4R-Antagonist 1 ist einzigartig in seiner hohen Selektivität und Potenz für den Histamin-H4-Rezeptor mit einem IC50 von 27 nM. Im Gegensatz zu anderen Histaminrezeptor-Antagonisten zeigt er keine nennenswerte Bindungsaffinität zu anderen Subtypen von Histaminrezeptoren wie H1-, H2- und H3-Rezeptoren . Diese Spezifität macht ihn zu einem wertvollen Werkzeug für die Untersuchung des Histamin-H4-Rezeptors und die Entwicklung gezielter Therapien für entzündliche und immunbedingte Erkrankungen .

Eigenschaften

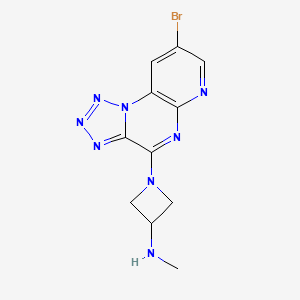

IUPAC Name |

1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGICUHMULRYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

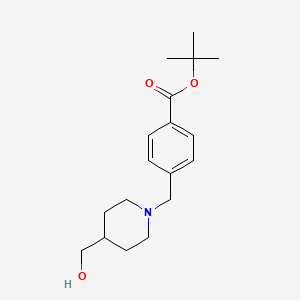

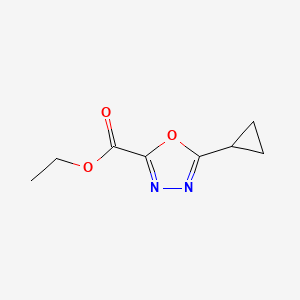

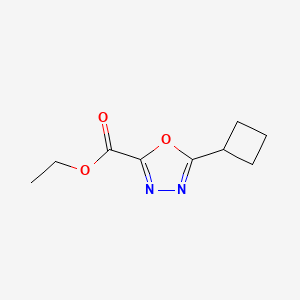

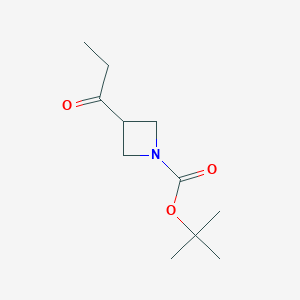

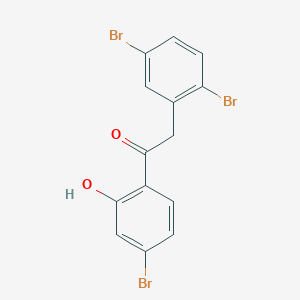

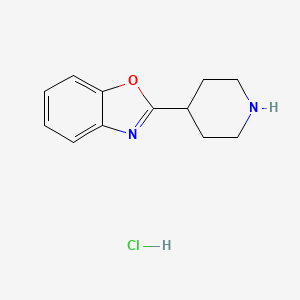

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)